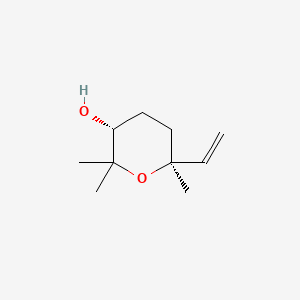

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

39028-58-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |

InChI Key |

BCTBAGTXFYWYMW-PSASIEDQSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol and Its Stereoisomers

Stereoselective Chemical Synthesis Strategies

The primary approach to synthesizing linalool (B1675412) oxide stereoisomers involves the transformation of linalool enantiomers. researchgate.net This process typically begins with the regioselective epoxidation of the trisubstituted double bond in linalool, followed by an intramolecular cyclization of the resulting epoxy alcohol. mdpi.com

The synthesis of enantioenriched linalool oxide derivatives hinges on the initial choice of an enantiopure linalool precursor. mdpi.com The epoxidation of linalool using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), is highly regioselective, preferentially attacking the more nucleophilic 6,7-double bond. mdpi.comvnu.edu.ua This reaction produces a highly unstable monoepoxide intermediate. mdpi.comvnu.edu.ua

This intermediate rapidly undergoes an acid-catalyzed intramolecular cyclization. mdpi.com The cyclization can proceed via two pathways, leading to the formation of both five-membered tetrahydrofuran (B95107) (furanoid) and six-membered tetrahydropyran (B127337) (pyranoid) rings. vnu.edu.ua The formation of the furanoid derivatives is generally favored. mdpi.com For instance, treating (R)-linalool with m-CPBA followed by an acid catalyst like p-toluenesulfonic acid (PTSA) yields a mixture where furanoid isomers constitute the major product. mdpi.com Since the cyclization does not cause racemization, the enantiomeric purity of the starting linalool is transferred to the resulting linalool oxide products. researchgate.net

A practical, user-friendly procedure has been developed to access all isomeric forms of linalool oxide from a single linalool enantiomer. mdpi.com This multi-step route allows for the systematic separation and isolation of specific diastereomers. mdpi.com

Scheme 1: General Synthetic Route to Linalool Oxide Isomers Starting Material: (R)-Linalool or (S)-Linalool

Epoxidation & Cyclization: m-CPBA, CH₂,Cl₂, 0 °C, followed by PTSA (catalyst). researchgate.net

Selective Derivatization (Pyranoid): Benzoyl chloride (BzCl), Pyridine, CH₂Cl₂. researchgate.net

Chromatographic Separation I: Separation of benzoate (B1203000) esters from unreacted furanoid oxides. researchgate.net

Derivatization (Furanoid): Acetic anhydride (B1165640) (Ac₂O), Sodium Acetate (B1210297) (NaOAc). researchgate.net

Chromatographic Separation II: Separation of cis- and trans-furanoid acetate esters. mdpi.com

Hydrolysis: Removal of ester groups (e.g., NaOH/MeOH for benzoates; LiAlH₄ for acetates) to yield pure isomers. researchgate.net

Chemoenzymatic Approaches for Selective Linalool Oxide Formation

Chemoenzymatic methods combine the selectivity of biocatalysts with the versatility of chemical synthesis, offering an effective route to specific linalool oxide stereoisomers. researchgate.netnih.gov These approaches can provide high yields and enantioselectivity under mild conditions. researchgate.net

One strategy involves the oxidation of linalool in the presence of an enzyme and an oxidizing agent. google.com Lipases, particularly from Candida antarctica, have been successfully used with hydrogen peroxide to oxidize linalool, achieving total yields of furanoid and pyranoid linalool oxides of approximately 93%. google.comgoogle.com This method is advantageous as it can be classified as a "natural" process, which is highly valued in the flavor and fragrance industry. google.com Fungi such as Aspergillus niger are also known to biotransform linalool into its furanoid and pyranoid oxides. google.com

Another powerful chemoenzymatic route involves the kinetic resolution of a synthetic intermediate. researchgate.net For example, trans-(2R,5R)-linalool oxide can be prepared from racemic 2,3-epoxylinalyl acetate. researchgate.net An epoxide hydrolase from Rhodococcus sp. is used to selectively hydrolyze one enantiomer, allowing for the separation of the desired epoxide with excellent enantiomeric excess (≥98%). researchgate.net This enantiopure epoxide is then chemically converted to the target trans-furanoid diastereomer. researchgate.net

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing reaction conditions is critical for maximizing the yield and controlling the stereochemical outcome of linalool oxide synthesis. mdpi.com In chemical synthesis, the choice of reagents and temperature plays a crucial role.

The epoxidation of linalool is typically performed at low temperatures, such as 0 °C, to manage the unstable nature of the 6,7-epoxy-linalool intermediate. mdpi.com The use of m-chloroperbenzoic acid (m-CPBA) is a common choice for this step. mdpi.com Following epoxidation, the acid-catalyzed cyclization, often initiated with p-toluenesulfonic acid (PTSA), leads to the formation of the cyclic ethers. mdpi.com The ratio of the resulting isomers is a key outcome of this step. Treatment of (R)-linalool under these conditions typically results in a mixture where furanoid oxides are the predominant product over pyranoid oxides, with reported ratios around 81:19. mdpi.com

In chemoenzymatic processes, high yields can be achieved. The lipase-catalyzed oxidation of linalool has been reported to produce linalool oxides in yields exceeding 90%. google.comgoogle.com

Table 1: Comparison of Synthetic Conditions and Outcomes

| Method | Key Reagents/Catalysts | Temperature | Key Outcome | Reported Yield/Ratio | Source(s) |

|---|---|---|---|---|---|

| Chemical Synthesis | m-CPBA, PTSA | 0 °C | Mixture of furanoid and pyranoid isomers | Furanoid:Pyranoid ratio of 81:19 | mdpi.com |

| Chemoenzymatic (Oxidation) | Lipase (Candida antarctica), H₂O₂ | Room Temperature | Mixture of furanoid and pyranoid isomers | ~93% total yield | google.comgoogle.com |

| Chemoenzymatic (Resolution) | Epoxide hydrolase (Rhodococcus sp.) | Not specified | Enantiopure (3R,6R)-epoxide | ≥98% d.e. | researchgate.net |

Derivatization Techniques for Synthetic Intermediate Isolation and Purification (e.g., Acetate and Benzoate Ester Formation)

The chromatographic separation of the four linalool oxide diastereomers produced from a single linalool enantiomer is notoriously difficult. mdpi.com A successful strategy to overcome this involves the chemical derivatization of the hydroxyl groups, which have different steric hindrances. mdpi.com

This separation is performed in a two-step procedure:

Selective Benzoylation: The initial mixture of isomers is treated with benzoyl chloride in the presence of pyridine. mdpi.comresearchgate.net Due to steric hindrance, this reaction selectively acylates the secondary alcohol of the pyranoid isomers, leaving the tertiary alcohol of the furanoid isomers untouched. mdpi.com The resulting benzoate esters can then be easily separated from the unreacted furanoid oxides by column chromatography. mdpi.com

Acetylation and Separation: The recovered mixture of furanoid isomers is then treated with acetic anhydride and sodium acetate. mdpi.comresearchgate.net This converts them into their corresponding acetate esters. These cis- and trans-furanoid acetate derivatives are separable by chromatography. mdpi.com

After separation, the ester groups are hydrolyzed to yield the pure linalool oxide isomers. mdpi.com The benzoate esters are typically hydrolyzed using sodium hydroxide (B78521) in methanol, while the acetates can be cleaved using a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net

Table 2: Derivatization Strategy for Isomer Separation

| Isomer Type | Derivatization Reagent | Rationale | Intermediate Product | Separation Method | Source(s) |

|---|---|---|---|---|---|

| Pyranoid Oxides | Benzoyl chloride (BzCl) | Selective acylation of less hindered secondary -OH | Pyranoid benzoate esters | Chromatography | mdpi.comresearchgate.net |

| Furanoid Oxides | Acetic anhydride (Ac₂O) | Acylation of tertiary -OH | Furanoid acetate esters | Chromatography | mdpi.comresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula | Other Names |

|---|---|---|---|

| (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol | This compound | C₁₀H₁₈O₂ | trans-Linalool oxide (pyranoid), Linalool oxide C nih.gov |

| (R)-Linalool | (R)-3,7-Dimethylocta-1,6-dien-3-ol | C₁₀H₁₈O | (-)-Linalool |

| (S)-Linalool | (S)-3,7-Dimethylocta-1,6-dien-3-ol | C₁₀H₁₈O | (+)-Linalool |

| m-Chloroperbenzoic acid | 3-Chloroperoxybenzoic acid | C₇H₅ClO₃ | m-CPBA mdpi.com |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C₇H₈O₃S | PTSA, Tosic acid mdpi.com |

| Benzoyl chloride | Benzoyl chloride | C₇H₅ClO | BzCl researchgate.net |

| Acetic anhydride | Ethanoic anhydride | C₄H₆O₃ | Ac₂O researchgate.net |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | AlH₄Li | LAH, LiAlH₄ researchgate.net |

| trans-(2R,5R)-linalool oxide | 2-((2R,5R)-5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol | C₁₀H₁₈O₂ | trans-furanoid linalool oxide researchgate.net |

Advanced Analytical Chemistry for Characterization and Quantification of 3r,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol in Complex Matrices

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods are indispensable for the definitive structural assignment of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, providing detailed information about its atomic connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. For this compound, also known as trans-(-)-linalool oxide (pyranoid), the ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton.

In a synthesis of all eight stereoisomers of linalool (B1675412) oxide, the enantiomer (3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol was reported to have identical analytical data to the (3R,6S) isomer, with the exception of the sign of its optical rotation. ijcrt.org The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals characteristic signals that confirm the trans configuration of the substituents on the oxane ring. ijcrt.org The vinyl group protons appear as distinct signals: a doublet of doublets at δ 5.97 ppm for the proton on the internal carbon and two doublets at δ 4.99 and 4.98 ppm for the terminal protons. ijcrt.org The proton attached to the carbon bearing the hydroxyl group (H-3) is observed as a multiplet in the range of δ 3.49–3.38 ppm. ijcrt.org The three methyl groups present as sharp singlets at δ 1.25, 1.17, and 1.16 ppm, confirming their distinct chemical environments. ijcrt.org

Table 1: ¹H NMR Spectroscopic Data for this compound (Data corresponds to the (3S,6R) enantiomer, which is analytically identical) ijcrt.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 5.97 | dd | 17.8, 11.1 | 1H | -CH=CH₂ |

| 4.99 | d | 17.8 | 1H | -CH=CH₂ (trans) |

| 4.98 | d | 11.1 | 1H | -CH=CH₂ (cis) |

| 3.49–3.38 | m | - | 1H | H-3 (-CHOH) |

| 2.12 | dt | 13.6, 3.7 | 1H | Ring CH₂ |

| 1.79–1.51 | m | - | 3H | Ring CH₂ |

| 1.42–1.31 | m | - | 1H | Ring CH₂ |

| 1.25 | s | - | 3H | CH₃ |

| 1.17 | s | - | 3H | CH₃ |

| 1.16 | s | - | 3H | CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides definitive information on the carbon skeleton of a molecule. DEPT experiments distinguish between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is crucial for a complete structural assignment.

The ¹³C NMR spectrum of this compound shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. ijcrt.org The analysis confirms the presence of the vinyl group with signals at δ 146.3 (CH) and 110.6 (CH₂). ijcrt.org The two quaternary carbons of the oxane ring appear at δ 75.9 (C-6) and δ 73.4 (C-2). ijcrt.org The carbon bearing the hydroxyl group (C-3) resonates at δ 74.9 (CH). ijcrt.org The DEPT analysis helps assign the remaining signals to the three methyl groups and two methylene groups of the ring structure. ijcrt.org

Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound (Data corresponds to the (3S,6R) enantiomer, which is analytically identical) ijcrt.org

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

|---|---|---|

| 146.3 | CH | -CH=CH₂ |

| 110.6 | CH₂ | -CH=CH₂ |

| 75.9 | C | C-6 |

| 74.9 | CH | C-3 |

| 73.4 | C | C-2 |

| 32.5 | CH₂ | Ring CH₂ |

| 31.6 | CH₃ | Methyl |

| 29.5 | CH₃ | Methyl |

| 25.7 | CH₂ | Ring CH₂ |

| 20.8 | CH₃ | Methyl |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, ether, vinyl, and alkane moieties.

The most prominent features expected in the spectrum include:

O-H Stretch: A strong, broad absorption band in the region of 3650-3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group. nih.gov

C-H Stretch: Strong absorptions between 2980 and 2850 cm⁻¹ arise from the C-H stretching vibrations of the methyl and methylene groups in the alkane portion of the ring. ijcrt.orgnih.gov The vinylic =C-H stretch is expected to appear at a slightly higher wavenumber, typically between 3100 and 3020 cm⁻¹. nih.gov

C=C Stretch: A medium-intensity absorption band around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond in the ethenyl (vinyl) group. nih.gov

C-O Stretch: The spectrum will also feature strong C-O stretching vibrations. The band associated with the C-O stretch of the secondary alcohol (C-OH) and the C-O-C stretch of the cyclic ether functionality typically appear in the fingerprint region, between 1260 and 1000 cm⁻¹. ijcrt.orgnih.gov Studies on the related compound linalool show a strong C-O stretching vibration band around 1085 cm⁻¹. ijcrt.org

These characteristic bands collectively confirm the presence of the key functional groups that define the structure of linalool oxide. nist.gov

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound within complex samples like essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of volatile and semi-volatile compounds such as linalool oxides. nist.govnist.govnih.govnih.gov In GC, compounds are separated based on their boiling points and interaction with a stationary phase inside a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for qualitative identification by comparison to spectral libraries. nih.gov

The electron ionization mass spectrum of pyranoid trans-linalool oxide shows characteristic fragment ions. ijcrt.orgnih.gov The molecular ion (M⁺) at m/z 170 is often weak or absent. ijcrt.org A prominent peak is observed at m/z 155, corresponding to the loss of a methyl group ([M-CH₃]⁺). ijcrt.orgnist.gov Other significant fragments include ions at m/z 94, 68, and 59, which are crucial for confirming the compound's identity. ijcrt.orgnih.gov

Table 3: Key Mass Fragments for Pyranoid trans-Linalool Oxide from GC-MS Analysis ijcrt.orgnih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) from Ref ijcrt.org | Relative Intensity (%) from Ref nih.gov | Possible Fragment Assignment |

|---|---|---|---|

| 155 | 6 | - | [M-CH₃]⁺ |

| 94 | 76 | 45.53 | - |

| 68 | 100 | 93.98 | - |

| 59 | 67 | 80.85 | - |

| 43 | 32 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ |

For quantitative analysis, GC-MS is operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. An internal standard, a known amount of a compound not present in the sample, is added to both calibration standards and the unknown sample. researchgate.net This method corrects for variations in sample injection and preparation, leading to highly accurate and precise quantification. researchgate.net

While single-dimension GC-MS is powerful, complex matrices containing numerous isomers can lead to co-elution, where two or more compounds elute from the column at the same time. Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. This technique uses two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation.

This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, dramatically increasing peak capacity and resolving co-eluting compounds. Structurally related compounds, like the different isomers of linalool oxide (e.g., cis- and trans-pyranoid, cis- and trans-furanoid), can be effectively separated from each other and from the sample matrix.

Coupling GC×GC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous. TOFMS detectors offer high-speed data acquisition, which is necessary to capture the very narrow peaks (often <100 ms (B15284909) wide) generated by the second-dimension separation, and provide full-spectrum data for confident identification of the resolved components. This powerful combination is ideal for the detailed profiling and non-target screening of complex volatile samples to unambiguously identify and quantify trace-level isomers like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can determine the elemental composition of a molecule from its exact mass. This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS provides the exact mass, which can be compared against a theoretical value calculated from its molecular formula, C10H18O2. The computed monoisotopic mass for this compound is 170.130679813 Da. nih.gov The ability of HRMS to measure mass with high precision (typically to within 5 ppm) allows for confident identification and differentiation from other co-eluting components in a complex matrix.

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C10H18O2 | nih.govalfa-chemistry.com |

| Molecular Weight (Average) | 170.25 g/mol | nih.gov |

| Exact Monoisotopic Mass | 170.130679813 Da | nih.gov |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

The significance of a compound's contribution to an aroma is not solely dependent on its concentration but also on its odor threshold—the minimum concentration at which it can be perceived. wikipedia.orgnih.gov GC-O allows for the detection of potent, aroma-active compounds that might be present at concentrations too low for instrumental detection but are well above their human odor threshold. wikipedia.org Various GC-O methods, such as Aroma Extract Dilution Analysis (AEDA) and Osme, can be employed to rank the relative importance of odorants in a sample. oregonstate.edu While specific GC-O data for the (3R,6S) isomer is not detailed, analysis of related compounds in natural products reveals a range of odor descriptors.

Table 2: Illustrative Odor Descriptors for Terpenoid Compounds Identified by GC-O in Various Matrices

| Compound Class/Example | Typical Odor Descriptors | Reference |

| Linalool | Floral, Flower | nih.gov |

| 1-Octen-3-ol | Mushroom | nih.govresearchgate.net |

| β-Ionone | Sweet | nih.gov |

| Nonanal | Aldehyde, Soap, Floral | nih.gov |

| (Z)-3-Hexen-1-ol | Green grass | nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological and sensory properties. sigmaaldrich.com For chiral molecules like this compound, assessing the enantiomeric purity is critical. Chiral chromatography is the primary technique used to separate and quantify enantiomers. sigmaaldrich.comrsc.org This method works because enantiomers interact differently with a chiral stationary phase (CSP) within the chromatography column. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification.

High-performance liquid chromatography (HPLC) with a chiral column is a common approach. rsc.orgaocs.org The choice of the CSP and the mobile phase is crucial for achieving resolution. sigmaaldrich.com For instance, polysaccharide-based CSPs are widely used for their broad applicability. The enantiomeric excess (e/e), which describes the purity of the sample, can be determined from the relative peak areas of the two enantiomers. sigmaaldrich.com For example, chiral GC analysis has been successfully used to determine the enantiomeric excess of the related terpene linalool in essential oils. mdpi.com

Table 3: Principles of Chiral HPLC for Enantiomeric Purity Assessment

| Parameter | Description | Significance | Reference |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. | Provides the chiral environment necessary for differential interaction and separation of enantiomers. | sigmaaldrich.comrsc.org |

| Mobile Phase Composition | The solvent system that carries the sample through the column. | Can be optimized (e.g., by altering solvent ratios) to improve the resolution between enantiomer peaks. | sigmaaldrich.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Decreasing the flow rate can sometimes increase resolution, although it extends analysis time. | sigmaaldrich.com |

| Temperature | The operating temperature of the column. | Can alter the enantioselectivity of the separation, providing another parameter for optimization. | sigmaaldrich.com |

| Enantiomeric Excess (% e/e) | The measure of how much one enantiomer is present in excess of the other. | Quantifies the enantiomeric purity of the sample, crucial for quality control and authenticity studies. | sigmaaldrich.commdpi.com |

Development of Quantitative Analytical Methods for Research Applications

Developing a robust quantitative method is essential for determining the precise concentration of this compound in various research applications. This process involves careful method development and validation to ensure accuracy, precision, and reliability. Techniques like HPLC and GC are central to these quantitative analyses.

The development of a quantitative chiral HPLC method, for example, requires systematic optimization of several parameters. sigmaaldrich.com Initial screening often involves testing various chiral stationary phases and mobile phase systems (e.g., normal phase, reversed-phase, or polar ionic mode) to find conditions that provide baseline separation of the enantiomers. sigmaaldrich.com Once selectivity is achieved, the resolution can be fine-tuned by adjusting mobile phase strength, flow rate, and column temperature. sigmaaldrich.com For detection, standard UV detectors are often sufficient, but for confirming chiral identity and purity, specialized detectors like polarimeters or circular dichroism spectrometers can be employed. sigmaaldrich.com Validation of the method would then involve assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision according to established guidelines.

Table 4: Key Parameters in Quantitative Chiral HPLC Method Development

| Parameter | Objective | Typical Starting Point/Range | Reference |

| Column Selection | Achieve enantiomeric selectivity. | Screening of various CSPs (e.g., cellulose- or amylose-based). | rsc.org |

| Mobile Phase | Achieve retention and resolution. | Screening of hexane/alcohol for normal phase or aqueous buffers/organic modifiers for reversed-phase. | sigmaaldrich.comaocs.org |

| Flow Rate Optimization | Maximize resolution while maintaining reasonable analysis time. | 1.0 mL/min for a 4.6 mm I.D. column; may be reduced to improve separation. | sigmaaldrich.com |

| Temperature Control | Fine-tune selectivity and resolution. | Ambient temperature is a common start; can be varied (e.g., 10-40°C). | sigmaaldrich.com |

| Analyte Concentration | Ensure detector response is within the linear range. | Dependent on detector sensitivity and analyte properties. | sigmaaldrich.com |

Ecological and Biosystematic Occurrence of 3r,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol in Natural Systems

Distribution in Plant Species and Cultivars

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol and its stereoisomers are found within the essential oils and volatile emissions of numerous aromatic plants. Their presence is a result of terpenoid biosynthesis, a major class of plant secondary metabolites.

The compound is a notable component of the terpenoid profile in several economically and ornamentally important plant species.

Camellia sinensis (Tea Plant): The pyranoid forms of linalool (B1675412) oxide, including the (3S,6S) and other stereoisomers, are well-documented volatile constituents in the tea plant. nih.govnih.gov They are considered important linalool derivatives that contribute to the characteristic aroma of tea. nih.gov Specifically, both trans- and cis-linalool oxide (pyranoid) have been identified in the tender leaves of Camellia sinensis var. assamica 'Hainan dayezhong'. nih.gov

Osmanthus fragrans (Sweet Osmanthus): The flowers of Osmanthus fragrans are renowned for their unique, delightful fragrance, to which linalool oxides contribute significantly. Several studies have confirmed the presence of cis-linalool oxide (pyranoid) in the volatile emissions and essential oils of O. fragrans. researchgate.netnaturesgift.comresearchgate.net It has been identified in various extracts, including cold infusions of the fresh flowers. researchgate.net Gas chromatography traces have distinctly shown peaks corresponding to cis-linalool oxide (pyranoid) in different cultivars of this species. researchgate.net

Rhododendron fortunei (Fortune's Rhododendron): This fragrant rhododendron species, native to China, also produces linalool derivatives as part of its floral scent. dundee.ac.ukresearchgate.net Research employing gas chromatography-mass spectrometry has explicitly identified (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, a stereoisomer of the target compound, among the volatile organic compounds (VOCs) emitted by its flowers. scielo.br

The concentration of this compound and its related isomers is not static; it varies considerably based on the specific plant part, its stage of development, and the genetic background of the cultivar.

Genotypic Variation: In Camellia sinensis, there is a notable difference in the concentration of linalool oxides between its main varieties. Tea leaves from C. sinensis var. sinensis tend to have a high level of linalool oxides but a low level of their precursor, linalool. nih.gov Conversely, C. sinensis var. assamica typically exhibits high levels of linalool and lower levels of linalool oxides. nih.gov Similarly, different cultivars of Osmanthus fragrans, such as 'Liuye' and 'Gecheng', show distinct volatile profiles, including the presence of cis-linalool oxide (pyranoid). researchgate.net

Developmental Stage Variation: The developmental stage of a plant, particularly its flowers, has a profound impact on the abundance of this compound. In Osmanthus fragrans, the relative content of (Z)-linalool oxide (pyranoid) was found to be significantly higher in ripened flowers (0.68%) compared to fresh flowers (0.14%). cabidigitallibrary.org The initial flowering stage is often considered the optimal time for harvesting O. fragrans for essential oil production, which suggests that the concentration of key aromatic compounds is at its peak. researchgate.net In Rhododendron fortunei, the emission of (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol has been quantified across four flowering stages, showing a peak at the full opening stage before declining as the flower wilts. scielo.br

Table 1: Quantitative Variation of a Linalool Oxide Stereoisomer in Rhododendron fortunei by Flowering Stage

| Flowering Stage | Concentration (µg/g Fresh Weight) scielo.br |

|---|---|

| Bud | - |

| Middle Opening | 0.49 ± 0.04 |

| Full Opening | 0.56 ± 0.05 |

| Wilting | 0.15 ± 0.03 |

Data represents the mean ± standard deviation for (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol.

Plant Tissue Variation: In Rhododendron fortunei, volatile compounds are distributed differently across plant tissues. A comprehensive analysis of its VOCs has been conducted on petals, stamens, pistils, and leaves, revealing that the floral parts are the primary source of these aromatic emissions. dundee.ac.uk

Detection in Fermented Food and Beverage Matrices (e.g., Wine, Fermented Juices, Honey)

The occurrence of this compound and its isomers is not limited to plants. It is also detected in various food and beverage products, often as a result of the transformation of precursors from the raw agricultural materials during processing or fermentation.

Wine and Grape Juice: Linalool oxides, including the pyranoid forms, are recognized constituents of the aroma profile of grapes and wines. researchgate.netphytohub.eu They are formed from linalool, which is present in grape skins, and contribute to the floral and fruity notes of many wine varieties, such as Gewürztraminer. mdpi.com Their presence has been confirmed in both grape juice and the resulting fermented wine. phytohub.eu The compound (Z)-linalool oxide (pyranoid) is specifically noted as occurring in wine. thegoodscentscompany.com

Honey: Honey contains a complex mixture of volatile compounds derived from the nectar of flowers, and linalool oxides are frequently identified. researchgate.net Studies have detected both cis- and trans-linalool oxides in various herbal honeys, including rosemary, eucalyptus, and lavender types. nih.gov Interestingly, the concentration of these compounds can increase during the prolonged storage of honey, suggesting they may also be formed through degradation processes over time and could potentially serve as indicators of aging. nih.gov

Environmental and Agronomic Factors Influencing Accumulation (e.g., nitrogen levels, plant stress)

The biosynthesis and accumulation of terpenoids like this compound are significantly influenced by the plant's growing conditions, including nutrient availability and exposure to environmental stressors.

Nitrogen Levels: Agronomic practices, particularly nitrogen fertilization, can alter the secondary metabolism of tea plants (Camellia sinensis). Studies have shown that long-term or excessive nitrogen application can reduce the content of certain floral and fruity aroma compounds, such as (E)-nerolidol, which are part of the same terpenoid pathway as linalool oxides. nih.govfrontiersin.org Conversely, research on 'Jin Xuan' tea leaves indicated that a no-nitrogen treatment resulted in the greatest quantity and variety of volatile compounds. nih.gov Appropriate nitrogen application (e.g., 225 kg/hm ²) is suggested to balance tea yield and the formation of quality-related metabolites. nih.govresearchgate.net This indicates that nitrogen management is a critical factor in modulating the aromatic profile of tea, likely affecting the concentration of linalool oxides.

Plant Stress: Plants often respond to both biotic (e.g., herbivory) and abiotic (e.g., drought, temperature) stress by altering their production of volatile organic compounds. nih.govnih.gov In many plant species, the production of linalool is induced as a defense response to insect attacks. nih.gov Since linalool is the direct precursor to linalool oxides, an increase in its synthesis under stress can lead to a corresponding change in the concentration of its derivatives. However, the effect can be complex; severe drought stress has been shown to sometimes inhibit the induction of secondary metabolites in tea plants due to carbon limitation. noaa.gov The emission of monoterpenoids, the class to which linalool oxides belong, is generally triggered by various stress factors in tea plants. nih.gov

Chemical Reactivity and Transformation Mechanisms of Linalool Oxide Furanoids

In Vitro Oxidation Studies of Linalool (B1675412) Leading to Furanoid and Pyranoid Oxide Formation

The formation of both furanoid and pyranoid linalool oxides from linalool is primarily initiated by oxidation processes. The biosynthesis of these compounds is often considered to proceed through the regioselective mono-epoxidation of the trisubstituted double bond in linalool, which is then followed by the intramolecular cyclization of the resulting epoxy-alcohol. mdpi.comresearchgate.netresearchgate.net

The oxidation of linalool is understood to proceed through multiple mechanistic pathways, including direct reactions, ene-type mechanisms, and radical mechanisms. researchgate.net Quantum chemical calculations have helped characterize a key linalool-O2 biradical intermediate that serves as a branching point for these subsequent oxidation reactions. researchgate.net

Key mechanisms identified include:

Ene-Type Reaction : This pathway involves the reaction of linalool with oxygen to form hydroperoxides, which are known to be important intermediates. researchgate.net These hydroperoxides subsequently decompose to form secondary oxidation products, including the various linalool oxide isomers. researchgate.net

Radical Mechanism : This mechanism is highly significant, particularly the abstraction of a hydrogen atom from an allylic position on the linalool molecule. This process is favored because it generates resonance-stabilized radicals, which have lower activation energy. researchgate.net More recent and comprehensive models propose a generalized autoxidation mechanism involving the concerted action of both peroxy (RO₂•) and alkoxy (RO•) radicals. acs.orghelsinki.firesearchgate.netnih.gov This concerted radical-driven process is now seen as a central mechanism, especially for the cyclization reactions that lead to the formation of the oxide rings. acs.orghelsinki.finih.govacs.org

Autoxidation, the spontaneous oxidation of compounds in the presence of air, is a primary route for the transformation of linalool. nih.govresearchgate.net This process is fundamental to understanding its chemical stability and the formation of its derivatives.

The autoxidation process can be summarized in the following steps:

Primary Oxidation : Linalool reacts with atmospheric oxygen to form primary oxidation products, which are predominantly hydroperoxides. researchgate.netnih.gov The major hydroperoxide identified in these studies is 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol, with 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol being a minor product. researchgate.netresearchgate.net

Secondary Product Formation : These unstable hydroperoxides undergo further reactions to form a variety of more stable secondary products. researchgate.net Among these are the cis- and trans-isomers of both furanoid and pyranoid linalool oxides. researchgate.netresearchgate.net

Table 1: Key Products Identified in the Autoxidation of Linalool

| Compound Type | Specific Compound Name | Role in Pathway | Reference |

| Primary Oxidation Product (Major) | 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol | Precursor | researchgate.netnih.govresearchgate.net |

| Primary Oxidation Product (Minor) | 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol | Precursor | researchgate.net |

| Secondary Oxidation Product | 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol (Furanoid Oxide) | Final Product | researchgate.net |

| Secondary Oxidation Product | 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol (Pyranoid Oxide) | Final Product | researchgate.net |

Acid-Catalyzed Cyclization and Rearrangement Reactions

The cyclization of linalool derivatives to form the characteristic five- or six-membered ether rings can be effectively promoted by acid catalysts. This method is a cornerstone of the synthetic production of linalool oxides. The typical process involves the initial epoxidation of linalool at the 6,7-double bond to form 6,7-epoxylinalool. The subsequent intramolecular cyclization of this epoxide is then acid-catalyzed. mdpi.comresearchgate.net

For instance, treating linalool with peracetic acid results in a one-pot epoxidation and cyclization sequence. mdpi.com To ensure the reaction goes to completion, a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) is often added. mdpi.com This reaction typically yields a mixture of furanoid and pyranoid isomers. Research has shown that this process has an intrinsic preference for forming the trans-isomers. vu.nl The final ratio of the products can be influenced by factors such as the specific acid catalyst used and the polarity of the solvent. mdpi.comvu.nl

Table 2: Example of Product Distribution in Acid-Catalyzed Cyclization of Linalool Epoxide

| Product Category | Isomer Type | Yield Percentage (%) | Reference |

| Furanoid Linalool Oxides | cis- and trans- | 81 - 82 | mdpi.com |

| Pyranoid Linalool Oxides | cis- and trans- | 18 - 19 | mdpi.com |

Derivatization Chemistry for Functional Group Modification in Research

The chemical synthesis of linalool oxides often results in a complex mixture of all possible stereoisomers, which can be challenging to separate. mdpi.com Derivatization chemistry, which involves modifying a functional group on the molecule, is a key strategy employed in research to isolate specific isomers like (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol. mdpi.comresearchgate.net

This separation strategy often exploits the different reactivities of the hydroxyl groups present on the furanoid (tertiary alcohol) and pyranoid (secondary alcohol) isomers. mdpi.comresearchgate.net A common procedure involves several steps:

Selective Esterification : The mixture of isomers is treated with a reagent like benzoyl chloride. Due to steric hindrance, only the more accessible secondary hydroxyl group of the pyranoid isomers reacts to form a benzoate (B1203000) ester. mdpi.comresearchgate.net

Separation : The esterified pyranoid derivatives can now be chromatographically separated from the unreacted furanoid isomers. mdpi.comresearchgate.net

Further Derivatization and Separation : The isolated furanoid isomers can then be converted to acetate (B1210297) esters, which facilitates their separation into cis and trans forms via chromatography. mdpi.comresearchgate.net

Hydrolysis : In the final step, the ester functional groups (benzoates and acetates) are removed through hydrolysis, yielding the pure, separated furanoid and pyranoid linalool oxide isomers. mdpi.comresearchgate.net

Beyond separation, the hydroxyl group on this compound allows for other functional group modifications, such as oxidation to a ketone or substitution reactions with various nucleophiles for the development of new derivatives in research contexts. smolecule.com

Table 3: Derivatization Strategy for the Separation of Linalool Oxide Isomers

| Step | Reaction | Target Isomer(s) | Purpose | Reference |

| 1 | Benzoylation | Pyranoid Isomers | Selective esterification of secondary -OH | mdpi.comresearchgate.net |

| 2 | Acetylation | Furanoid Isomers | Esterification of tertiary -OH for separation | mdpi.comresearchgate.net |

| 3 | Hydrolysis | All Esterified Isomers | Removal of protecting/directing groups to yield pure isomers | mdpi.comresearchgate.net |

Computational and Theoretical Investigations on 3r,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, a substituted tetrahydropyran (B127337), the six-membered ring can adopt several conformations, primarily chair and boat forms. Computational methods allow for a detailed exploration of the potential energy surface to identify the global minimum energy conformation and other low-energy isomers.

For instance, a conformational search would likely reveal that the chair conformation with the maximum number of bulky substituents in the equatorial position is the most stable. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature, providing a comprehensive understanding of the molecule's dynamic conformational equilibrium.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Chair 1 (all equatorial) | 0.00 | C2-C3-C4-C5 = 55.2 | 95.5 |

| Chair 2 (axial hydroxyl) | 2.15 | C2-C3-C4-C5 = 54.8 | 3.5 |

| Twist-Boat 1 | 5.50 | C2-C3-C4-C5 = 30.1 | 0.5 |

| Boat 1 | 6.80 | C2-C3-C4-C5 = 0.5 | 0.5 |

Computational Modeling of Reaction Pathways and Transition States in Linalool (B1675412) Oxide Formation

The formation of this compound, a pyranoid linalool oxide, from its acyclic precursor, linalool, involves a complex reaction cascade. Computational modeling is crucial for mapping out the plausible reaction pathways and identifying the key intermediates and transition states. The biosynthesis and chemical synthesis of linalool oxides are thought to proceed via the epoxidation of the 6,7-double bond of linalool, followed by an intramolecular cyclization.

Theoretical models can be employed to investigate the stereoselectivity of this process. The specific (3R,6S) stereochemistry of the product is determined by the stereochemistry of the starting linalool and the facial selectivity of the epoxidation and subsequent cyclization steps. Quantum chemical calculations can model the approach of the oxidizing agent to the double bond of linalool, allowing for the prediction of the favored epoxide diastereomer.

Following epoxidation, the intramolecular cyclization to form the tetrahydropyran ring can be computationally modeled. This involves locating the transition state for the ring-closing reaction. The calculated activation energy for this step provides insight into the reaction kinetics. By comparing the activation energies for the formation of different possible stereoisomers, the model can predict the major product, which can then be compared with experimental observations. These calculations often consider the role of catalysts or enzymatic environments, which can significantly influence the reaction pathway and stereochemical outcome.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 1 | (R)-Linalool + Oxidant | 0.0 | - |

| - | Transition State 1 (Epoxidation) | 12.5 | 12.5 |

| 2 | Linalool-6,7-epoxide Intermediate | -5.2 | - |

| - | Transition State 2 (Cyclization) | 8.3 | 13.5 |

| 3 | This compound | -15.8 | - |

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be used to validate experimentally obtained data and confirm the structure of a synthesized or isolated compound. For this compound, in silico predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies, are particularly valuable.

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. These predicted spectra can be compared with experimental spectra to confirm the assigned structure and stereochemistry. Discrepancies between predicted and experimental values can often be rationalized in terms of solvent effects or conformational averaging, providing further insight into the molecule's behavior in solution.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of the experimental IR spectrum. The predicted frequencies and their corresponding intensities can be used to assign the various absorption bands in the experimental spectrum to specific molecular vibrations, such as O-H stretching, C-O stretching of the ether linkage, and various C-H bending and stretching modes. This detailed assignment provides a vibrational fingerprint of the molecule, confirming its identity and structural features. academyart.edu

| Spectroscopic Parameter | Predicted Value (in silico) | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | 75.8 | 76.2 | C-3 |

| ¹³C NMR Chemical Shift (ppm) | 82.1 | 82.5 | C-6 |

| ¹H NMR Chemical Shift (ppm) | 3.85 | 3.89 | H-3 |

| IR Frequency (cm⁻¹) | 3450 | 3445 | O-H stretch |

| IR Frequency (cm⁻¹) | 1080 | 1078 | C-O-C stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.